molecular formula C18H20N4O2 B2476931 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide CAS No. 2034229-26-8

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide

Cat. No. B2476931
CAS RN: 2034229-26-8
M. Wt: 324.384
InChI Key: QHJPRPCJILJPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide involves the binding of the compound to the bromodomain of BRD4. This binding prevents the interaction of BRD4 with acetylated histones, which are involved in the regulation of gene expression. As a result, the activity of BRD4 is inhibited, leading to changes in gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide have been studied in various cell lines and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. However, further studies are needed to fully understand the effects of this compound on various biological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of BRD4. This specificity can be useful in studying the role of BRD4 in various biological processes. However, one of the limitations of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, inflammation, and metabolic disorders. Another direction is to explore the possibility of modifying the compound to improve its yield and potency. Additionally, the study of the compound's effects on other bromodomain-containing proteins can provide insights into the role of these proteins in various biological processes.

Synthesis Methods

The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide involves a multi-step process. The first step involves the synthesis of 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid, which is then reacted with 2-bromoindolizine to form the desired compound. The yield of this synthesis method is reported to be around 40%.

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can be useful in studying various biological processes.

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(14-9-16-5-1-3-7-21(16)11-14)20-15-10-19-22(12-15)13-17-6-2-4-8-24-17/h1,3,5,7,9-12,17H,2,4,6,8,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPRPCJILJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)indolizine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.